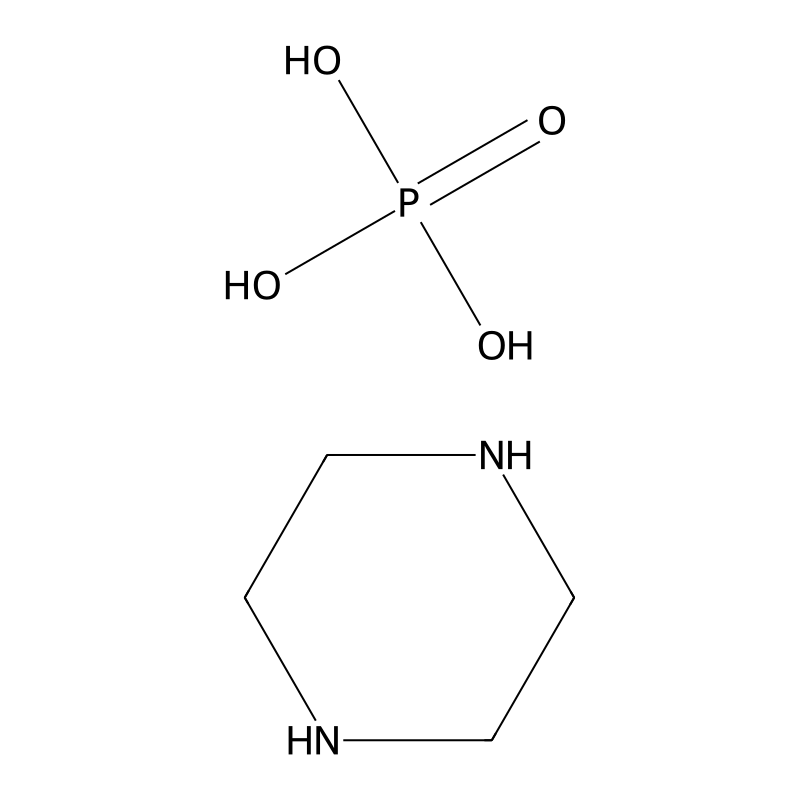

Piperazine phosphate

C4H15N2O5P

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H15N2O5P

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fire Safety of Polypropylene/Ammonium Polyphosphate Composites

Scientific Field: Materials Science

Summary of Application: Piperazine phosphate doped with Mn2+ (HP-Mn) is used as a new char-forming agent for intumescent flame retardant systems (IFR).

Methods of Application: The effect of HP-Mn and ammonium polyphosphate (APP) on the fire safety and thermal stability of polypropylene (PP) was investigated.

Results or Outcomes: The combined incorporation of 25 wt.% APP/HP-Mn at a ratio of 1:1 endowed the flame retardant PP composite with the limiting oxygen index (LOI) of 30.7% and UL-94 V-0 rating.

Antimicrobial Polymers

Scientific Field: Biomedical Science

Summary of Application: Piperazine is used in the synthesis of antimicrobial polymers due to their wide range of pharmacological activities.

Methods of Application: The piperazine molecule is modified and used in the treatment of intestinal infections.

Results or Outcomes: The use of piperazine in the synthesis of antimicrobial polymers leads to the development of new therapeutic agents.

Vulcanization Process of Rubber

Scientific Field: Industrial Chemistry

Summary of Application: Piperazine phosphate is used as an accelerator in the vulcanization process of rubber.

Methods of Application: It is added during the vulcanization process to speed up the reaction.

Results or Outcomes: The addition of Piperazine phosphate improves the efficiency of the vulcanization process.

Antimicrobial Polymers

Summary of Application: Piperazine is used in the synthesis of antimicrobial polymers due to their wide range of pharmacological activities

Methods of Application: The piperazine molecule is modified and used in the treatment of intestinal infections

Results or Outcomes: The use of piperazine in the synthesis of antimicrobial polymers leads to the development of new therapeutic agents

Treatment for Ascariasis and Enterobiasis

Scientific Field: Medical Science

Summary of Application: Piperazine phosphate is used as an alternative treatment for ascariasis caused by Ascaris lumbricoides (roundworm) and enterobiasis (oxyuriasis) caused by Enterobius vermicularis (pinworm).

Methods of Application: It is administered to patients suffering from these conditions.

Results or Outcomes: It has been found to be effective in treating these conditions.

Dissolving Uric Acid

Summary of Application: Outside the body, piperazine has a remarkable power to dissolve uric acid and producing a soluble urate.

Methods of Application: It is used in clinical settings to treat conditions related to uric acid.

Piperazine phosphate is an organoammonium phosphate and a piperazinium salt, with the chemical formula C₄H₁₅N₂O₅P. It is primarily used as an anti-nematodal agent effective against intestinal nematodes like Ascaris lumbricoides . The compound is classified as hazardous, particularly concerning skin sensitization, but it lacks the corrosivity associated with its parent compound, piperazine .

Piperazine phosphate acts as an anthelmintic by paralyzing specific types of parasitic worms, particularly roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis) []. The exact mechanism is still being elucidated, but it likely involves disrupting the parasite's neuromuscular function [].

Piperazine phosphate is generally considered safe when used according to prescribed guidelines []. However, it can cause side effects like nausea, vomiting, and abdominal cramps []. Due to limited public availability of detailed safety information, refer to official sources for handling and disposal procedures [].

The biological activity of piperazine phosphate is notable for its anti-nematodal properties. It is effective against certain parasitic infections caused by nematodes, making it useful in veterinary and medical applications. The compound's mechanism of action involves disrupting the neuromuscular function of parasites, leading to paralysis and eventual death .

Piperazine phosphate can be synthesized through several methods:

- Neutralization Reaction: Combining piperazine with phosphoric acid.

- Ammonia Reaction: Involving ammonia in the synthesis process to facilitate the formation of the phosphate salt.

- Reduction Reactions: Utilizing sodium or other reducing agents in the presence of 1,2-dichloroethane .

These methods highlight the versatility of piperazine phosphate in synthetic chemistry.

Studies have shown that piperazine phosphate interacts with various biological systems. Its interaction with nitrites can lead to the formation of potentially harmful nitrosamines, raising concerns about its safety profile when used in certain contexts . Additionally, research indicates that piperazine derivatives may exhibit different pharmacokinetics and toxicity profiles depending on their specific structures and substituents .

Piperazine phosphate shares similarities with other piperazine salts but has unique properties that distinguish it from them. Below is a comparison table highlighting some related compounds:

Piperazine phosphate's effectiveness against specific nematodes and its unique synthesis pathways make it a valuable compound in both medical and agricultural fields.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

8TIF7T48FP

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 15 of 16 companies (only ~ 6.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

1951-97-9